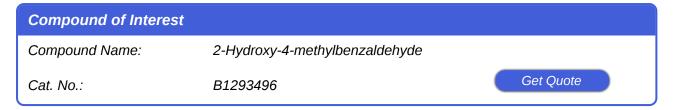


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# Toxicological Profile of 2-Hydroxy-4methylbenzaldehyde: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

This technical guide provides a comprehensive overview of the available toxicological data for 2-Hydroxy-4-methylbenzaldehyde (CAS No. 698-27-1), a widely used flavoring substance. The document synthesizes information from regulatory assessments, safety data sheets, and available study summaries. While 2-Hydroxy-4-methylbenzaldehyde has been granted "Generally Recognized as Safe" (GRAS) status for its use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) with no safety concern at current intake levels, a detailed review of publicly accessible toxicological data reveals significant gaps.[1][2] This guide presents the existing data on acute toxicity and genotoxicity, outlines the standard experimental protocols for these assessments, and discusses the likely metabolic pathways. It also highlights the areas where further research is needed to establish a complete toxicological profile.

# **Chemical Identity and Regulatory Status**

**2-Hydroxy-4-methylbenzaldehyde**, also known as 4-methylsalicylaldehyde, is an aromatic aldehyde with a characteristic almond-like, phenolic odor.[2] It is used in the food industry as a flavoring agent.



#### Regulatory Standing:

- FEMA GRAS: The substance is listed as FEMA number 3697 and has been determined to be GRAS. The FEMA Expert Panel's safety evaluation is based on a group assessment of hydroxyl- and alkoxy-substituted benzyl derivatives. These evaluations consider factors such as low-level use, rapid absorption and metabolism, and wide margins of safety based on data from structurally related compounds.[3]
- JECFA Evaluation: The Joint FAO/WHO Expert Committee on Food Additives has evaluated
   2-Hydroxy-4-methylbenzaldehyde (JECFA No. 898) and concluded that there are "no safety concern at current levels of intake when used as a flavouring agent".[2]

# **Toxicological Data**

The available toxicological data for **2-Hydroxy-4-methylbenzaldehyde** is primarily focused on acute toxicity and genotoxicity. There is a notable lack of publicly available information on repeated-dose toxicity, carcinogenicity, and reproductive/developmental toxicity.

#### **Acute Toxicity**

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements based on aggregated data.

Table 1: GHS Hazard Classification for 2-Hydroxy-4-methylbenzaldehyde



Hazard Class	Category	Hazard Statement	Data Source
Acute Toxicity, Oral	4	H302: Harmful if swallowed	[2]
Skin Corrosion/Irritation	2	H315: Causes skin irritation (classification based on a minority of notifications)	[2]
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation (classification based on a minority of notifications)	[2]
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation	[2]

Note: The GHS classifications are based on notifications to the ECHA C&L Inventory and the percentage of notifiers assigning a particular classification can vary.[2]

Dermal and Eye Irritation Studies

Specific studies conducted according to OECD guidelines provide more detailed insights into the irritation potential of **2-Hydroxy-4-methylbenzaldehyde**.

Acute Dermal Irritation/Corrosion (OECD 404): A study in New Zealand White rabbits with a 4-hour semi-occlusive application of 0.5 g of the test substance showed no skin irritation.[4]
 [5] The mean scores for erythema and edema over 24, 48, and 72 hours were 0.00.[4]
 Another study reported very slight erythema that was reversible.[6][7] Based on these findings, 2-Hydroxy-4-methylbenzaldehyde is not considered a significant skin irritant under the conditions of these tests.[4][6]

Table 2: Summary of Acute Dermal Irritation Study (OECD 404)



Species	Dose	Exposure Duration	Observatio n Period	Results	Conclusion
Rabbit	0.5 g	4 hours	72 hours - 7 days	No to very slight erythema, no edema. Effects were reversible.[4]	Not classified as a skin irritant.[4][6]

Acute Eye Irritation/Corrosion (OECD 405): In a study following OECD Guideline 405, a single 0.1 mL dose was instilled in the eyes of rabbits.[8] The substance produced transient, mild irritation. A crimson-red conjunctival appearance with very slight chemosis was observed at 1 hour post-instillation.[8] In some animals, these effects, along with scattered corneal opacity and iritis, persisted for up to 72 hours but were fully resolved by day 8.[8]

Table 3: Summary of Acute Eye Irritation Study (OECD 405)

Species	Dose	Observation Period	Results	Conclusion
Rabbit	0.1 mL	8 days	Mild, reversible conjunctival redness, chemosis, and in some cases, transient corneal opacity and iritis.	Classified as an eye irritant, but not corrosive.

### **Skin Sensitization**

No dedicated studies on the skin sensitization potential of **2-Hydroxy-4-methylbenzaldehyde**, such as the Local Lymph Node Assay (LLNA) or Guinea Pig Maximization Test (GPMT), were found in the public domain.



### Genotoxicity

In Vitro Chromosomal Aberration Test (OECD 473): An in vitro study using Chinese Hamster
Ovary (CHO) cells was conducted to evaluate the potential of 2-Hydroxy-4methylbenzaldehyde to induce structural chromosomal aberrations.[9] The study was
performed both with and without metabolic activation. No statistically significant increase in
cells with chromosomal aberrations, polyploidy, or endoreduplication was observed.[9] Based
on these results, the substance was considered negative for inducing structural
chromosomal aberrations in this test system.[9]

Table 4: Summary of In Vitro Chromosomal Aberration Test (OECD 473)

Test System	Metabolic Activation	Concentration Range	Result	Conclusion
CHO Cells	With and without S9	Up to 3500 μg/mL	Negative	Not clastogenic in vitro.[9]

Other Genotoxicity Assays: No publicly available data from bacterial reverse mutation assays
(Ames test) or in vivo genotoxicity studies (e.g., micronucleus test) for 2-Hydroxy-4methylbenzaldehyde were identified.

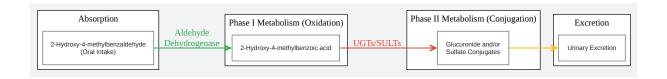
# Repeated-Dose, Reproductive, and Carcinogenicity Toxicity

There is a lack of publicly available data from repeated-dose (subacute, subchronic, or chronic) toxicity studies for **2-Hydroxy-4-methylbenzaldehyde**. Consequently, key toxicological parameters such as the No-Observed-Adverse-Effect Level (NOAEL) have not been established for this specific compound. Similarly, no studies on its reproductive, developmental, or carcinogenic potential were found. The safety assessments by FEMA and JECFA rely on the low exposure levels from its use as a flavoring agent and data from structurally related compounds.[2]

### **Metabolism and Toxicokinetics**



Specific studies on the metabolism and toxicokinetics of **2-Hydroxy-4-methylbenzaldehyde** were not found. However, based on its chemical structure as a substituted benzaldehyde, a predictable metabolic pathway can be hypothesized. It is anticipated that the aldehyde group will be rapidly oxidized to the corresponding carboxylic acid, 2-hydroxy-4-methylbenzoic acid. The phenolic hydroxyl group and the newly formed carboxylic acid group are then likely to undergo conjugation reactions, such as glucuronidation or sulfation, to form water-soluble metabolites that are readily excreted in the urine.



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Caption: Hypothetical metabolic pathway of **2-Hydroxy-4-methylbenzaldehyde**.

# **Experimental Protocols**

The toxicological data found for **2-Hydroxy-4-methylbenzaldehyde** reference standard OECD test guidelines. The general methodologies for these tests are described below.

# OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

- Test System: Healthy young adult albino rabbits are typically used.[6]
- Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 g of the solid test substance is applied to a small patch of gauze (approx. 2.5 cm x 2.5 cm).[6] The patch is applied to the skin and held in place with a semi-occlusive dressing for a 4-hour exposure period.[6]



- Observations: After the exposure period, the patch is removed, and any residual test substance is washed off.[6] The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[6] Observations may continue for up to 14 days to assess the reversibility of any effects.
- Scoring: Skin reactions are scored using a standardized grading system (e.g., Draize scale).
   The mean scores for each animal at 24, 48, and 72 hours are used to calculate an irritation index and classify the substance.

## **OECD Test Guideline 405: Acute Eye Irritation/Corrosion**

This guideline evaluates the potential of a substance to cause eye irritation or damage.

- Test System: Healthy young adult albino rabbits are the recommended species.[8]
- Procedure: A single dose of the test substance (0.1 mL for liquids, or a comparable volume of solid) is instilled into the conjunctival sac of one eye of the animal.[8] The other eye remains untreated and serves as a control.
- Observations: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling/chemosis) at 1, 24, 48, and 72 hours after instillation.[10] The observation period can be extended up to 21 days to determine the reversibility of the observed lesions.[11]
- Scoring: Ocular lesions are scored using a standardized system. The scores, along with the nature and reversibility of the effects, determine the classification of the substance.

# OECD Test Guideline 473: In Vitro Mammalian Chromosomal Aberration Test

This test identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

Test System: Established mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, are used.[9]

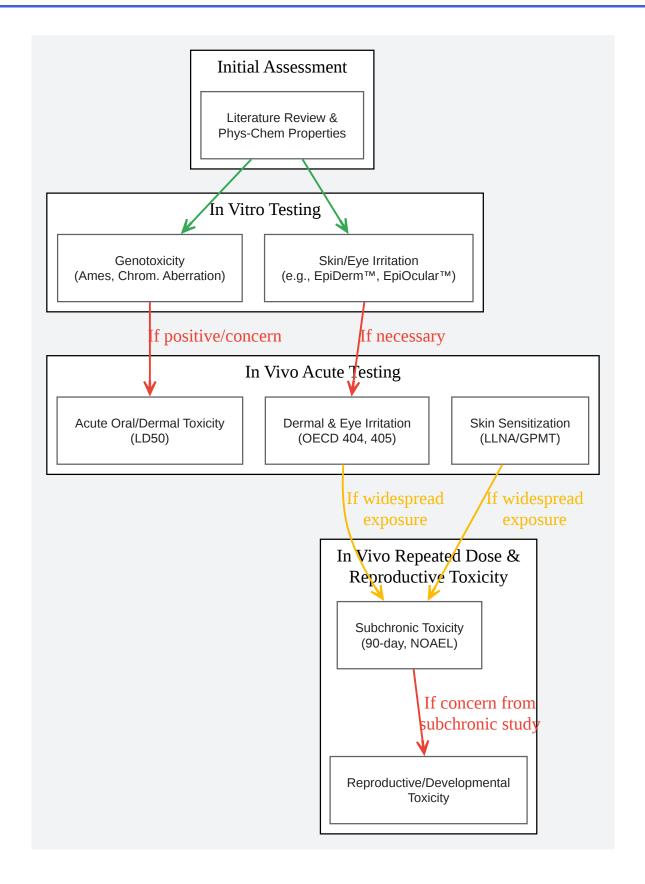
#### Foundational & Exploratory





- Procedure: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of a metabolic activation system (S9 mix).[9] A separate treatment arm without S9 mix involves a longer, continuous exposure. Positive and negative (vehicle) controls are run concurrently.
- Harvest and Analysis: At a predetermined time after exposure, the cells are treated with a
  mitotic spindle inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then
  harvested, fixed, and stained. Metaphase spreads are examined microscopically for
  chromosomal aberrations (e.g., breaks, gaps, exchanges).
- Evaluation: The frequency of cells with structural aberrations is calculated for each concentration and compared to the negative control. A substance is considered positive if it produces a concentration-related increase in aberrations or a reproducible and statistically significant positive response at one or more concentrations.





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Caption: General workflow for toxicological hazard assessment.



#### Conclusion

**2-Hydroxy-4-methylbenzaldehyde** is a flavoring substance with GRAS status, and its use at current levels is not considered a safety concern by JECFA. The available toxicological data indicate that it is harmful if swallowed, is not a skin irritant, is a mild and reversible eye irritant, and does not induce chromosomal aberrations in vitro.

However, there are substantial data gaps in the publicly available literature. Key information on acute oral LD50, skin sensitization, in vivo genotoxicity, repeated-dose toxicity (NOAEL), carcinogenicity, and reproductive/developmental toxicity is absent. The current safety assessments rely heavily on the low exposure associated with its use as a flavoring agent and on data from structurally related compounds. For drug development professionals or for applications involving higher potential exposures, further toxicological studies would be necessary to conduct a comprehensive risk assessment.

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